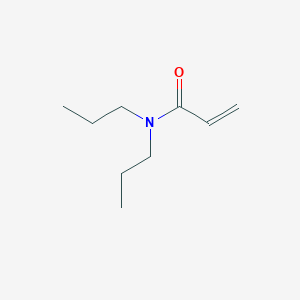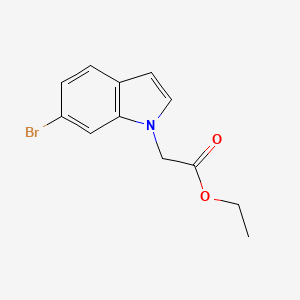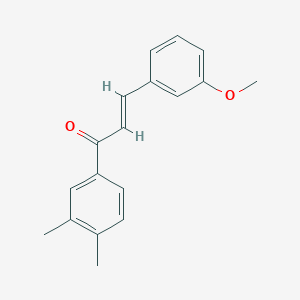
n,n-Dipropylprop-2-enamide
Übersicht
Beschreibung
N,N-Dipropylacrylamide is a chemical compound with the CAS Number: 68404-19-3 and a molecular weight of 155.24 . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
N,N-Dipropylacrylamide can be synthesized by the interaction of poly(acryloyl chloride) with N,N-diethyl-N’-methyl-1,3-propanediamine and dipropylamine . Another method involves the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis
The linear formula of N,N-Dipropylacrylamide is C9H17NO . The molecular structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
N,N-Dipropylacrylamide is used in the formation of random copolymers, which contain from 0 to 95 mol % of N-(3-(diethylamino)propyl)-N-methyl-acrylamide units . The structural phase transition and the characteristics of aqueous solutions for the compared copolymers depend on the structure of the copolymers and their composition .Physical and Chemical Properties Analysis
N,N-Dipropylacrylamide is a pale-yellow to yellow-brown liquid . Its physical and chemical properties can be influenced by the presence of other compounds, as seen in the formation of copolymers .Wissenschaftliche Forschungsanwendungen
1. Drug Delivery and Biomedical Applications
N,N-Dipropylacrylamide has been explored in the field of drug delivery and biomedical applications. Studies have focused on its utilization in the development of HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, which have shown potential as carriers for biologically active compounds, particularly anticancer drugs. These copolymers are also being investigated for treating musculoskeletal diseases and as building blocks for new biomaterials, including smart hydrogels for modified and novel therapeutic applications (Kopeček & Kopec̆ková, 2010).
2. Biocompatibility and Cellular Interaction
Research on poly(N-isopropylacrylamide), a related compound, has provided insights into the biocompatibility and cellular uptake mechanisms of these materials. This is crucial for their potential clinical applications in drug delivery systems, gene delivery systems, and diagnostic assays. The studies have demonstrated good biocompatibility and efficient internalization by various cell types, which is significant for biomedical applications (Guo et al., 2017).
3. Molecular Imaging and Drug Conjugates
The application of molecular imaging technologies has been essential in understanding the mechanism of drug delivery with HPMA copolymers. Imaging studies have enabled the investigation of intracellular drug delivery processes, pharmacokinetics, biodistribution, and drug targeting efficiency in both animal models and human patients. This research is fundamental for the development of more effective drug delivery systems (Lu, 2010).
4. Self-Assembling Microstructures
N,N-Dipropylacrylamide and its analogs have been utilized in the creation of distinctive microstructures through self-assembly. These structures have applications in diverse fields such as energy storage, biosensing, light emission, drug delivery, and chemical propulsion. The ability to modify the structural diversity of these compounds leads to unique morphologies and properties, expanding their potential applications (Pellach et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dipropylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-7-10(8-5-2)9(11)6-3/h6H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSYJNCKPUDQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295655 | |
| Record name | n,n-dipropylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68404-19-3 | |
| Record name | NSC103706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dipropylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)





